N~2~-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide
Description
N~2~-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by its unique chemical structure
Properties
Molecular Formula |
C13H19ClN2O4S |
|---|---|
Molecular Weight |
334.82 g/mol |
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C13H19ClN2O4S/c1-10(13(17)15-7-8-20-2)16(21(3,18)19)12-6-4-5-11(14)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,15,17) |
InChI Key |
SALRAZWNRNENIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCOC)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, including the introduction of the 3-chlorophenyl group, the 2-methoxyethyl group, and the methylsulfonyl group onto the alaninamide backbone. The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide include:
- N~2~-(3-chlorophenyl)-N-(2-methoxyethyl)alaninamide
- N~2~-(3-chlorophenyl)-N-(methylsulfonyl)alaninamide
- N~2~-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
The uniqueness of N2-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
